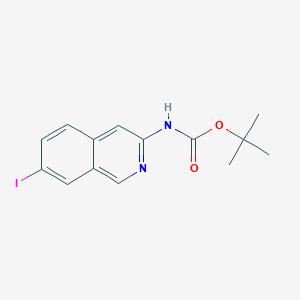
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H15IN2O2 and a molecular weight of 370.19 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include an isoquinoline ring substituted with an iodine atom and a tert-butyl carbamate group.
Vorbereitungsmethoden
The synthesis of tert-Butyl (7-iodoisoquinolin-3-yl)carbamate typically involves the protection of the amino group with a tert-butyl carbamate (Boc) group. The isoquinoline ring is then iodinated at the 7-position. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the isoquinoline ring.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, revealing the free amine group.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research involving this compound explores its potential as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which tert-Butyl (7-iodoisoquinolin-3-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline ring can intercalate with DNA or interact with proteins, affecting their function. The tert-butyl carbamate group provides stability and solubility, facilitating its use in various assays .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (7-iodoisoquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler molecule without the isoquinoline ring, used as a protecting group in organic synthesis.
tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Another carbamate derivative with different structural features and applications.
tert-Butyl allyl(1,3-dioxoisoindolin-2-yl)carbamate: A compound with an isoindolinone ring, used in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the isoquinoline ring and the tert-butyl carbamate group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H15IN2O2 |
|---|---|
Molekulargewicht |
370.19 g/mol |
IUPAC-Name |
tert-butyl N-(7-iodoisoquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-14(2,3)19-13(18)17-12-7-9-4-5-11(15)6-10(9)8-16-12/h4-8H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
ROQHOWWFMMHECA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C2C=C(C=CC2=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















